Dextrin

描述

This compound has been reported in Streptomyces with data available.

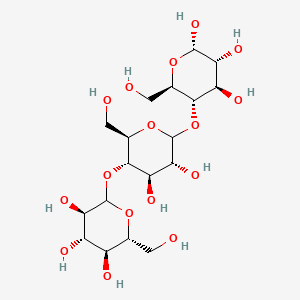

A group of low-molecular-weight carbohydrates produced by the hydrolysis of STARCH or GLYCOGEN. They are mixtures of polymers of D-glucose units linked by alpha-(1->4) or alpha-(1->6) glycosidic bonds.

glucose polymer with average length of five glucose units for dietary energy supplement

属性

IUPAC Name |

(3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24/h4-29H,1-3H2/t4-,5-,6-,7-,8+,9-,10-,11-,12-,13-,14-,15-,16+,17?,18?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYGDTMLNYKFZSV-MRCIVHHJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow powder; [Sigma-Aldrich MSDS], Solid | |

| Record name | Dextrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13686 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Dextrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006857 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

9004-53-9 | |

| Record name | Dextrin | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dextrin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.693 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dextrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006857 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Enzymatic Synthesis of Dextrin from Starch: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dextrins, a class of low-molecular-weight carbohydrates, are produced through the hydrolysis of starch. The enzymatic synthesis of dextrins offers a highly specific and controllable alternative to traditional acid hydrolysis, yielding products with tailored properties for a wide range of applications in the pharmaceutical, food, and biotechnology industries. This technical guide provides a comprehensive overview of the enzymatic synthesis of dextrin from starch, with a focus on the production of maltodextrins and cyclodextrins. It details the key enzymes involved, their mechanisms of action, and optimal reaction conditions. Furthermore, this guide presents detailed experimental protocols for the laboratory-scale synthesis and characterization of dextrins, supported by quantitative data and visual representations of the underlying processes.

Introduction

Starch, a readily available and renewable polysaccharide, is composed of amylose and amylopectin. Amylose is a linear polymer of glucose units linked by α-1,4 glycosidic bonds, while amylopectin is a highly branched polymer with both α-1,4 and α-1,6 glycosidic linkages. The enzymatic hydrolysis of starch allows for the targeted cleavage of these bonds to produce a variety of dextrins with different chain lengths, branching, and structures.

This guide focuses on two major classes of dextrins with significant applications in research and drug development:

-

Maltodextrins: These are linear dextrins with a dextrose equivalent (DE) of less than 20.[1] They are widely used as excipients, bulking agents, and stabilizers in pharmaceutical formulations.

-

Cyclodextrins: These are cyclic dextrins formed by the action of cyclothis compound glycosyltransferase (CGTase).[2] Their unique toroidal structure, with a hydrophobic interior and a hydrophilic exterior, allows them to form inclusion complexes with a variety of guest molecules, enhancing their solubility, stability, and bioavailability.[2][3]

Key Enzymes in this compound Synthesis

The enzymatic conversion of starch to this compound involves a synergistic action of several key enzymes. The selection of enzymes determines the type and properties of the resulting this compound.

Endo-acting Amylases

-

α-Amylase (EC 3.2.1.1): This enzyme randomly hydrolyzes the internal α-1,4 glycosidic bonds in both amylose and amylopectin, leading to a rapid reduction in viscosity of the starch solution and the formation of linear and branched dextrins.[4] Thermostable α-amylases are crucial for the initial liquefaction of starch at high temperatures.

Exo-acting Amylases

-

β-Amylase (EC 3.2.1.2): This enzyme hydrolyzes α-1,4 glycosidic bonds from the non-reducing end of starch chains, producing maltose units.[4] It is particularly useful for the production of high-maltose syrups.[4][5]

Debranching Enzymes

-

Pullulanase (EC 3.2.1.41): This enzyme specifically hydrolyzes the α-1,6 glycosidic bonds in amylopectin, breaking down the branch points and producing linear amylose chains.[6]

-

Isoamylase (EC 3.2.1.68): Similar to pullulanase, isoamylase also cleaves α-1,6 glycosidic bonds in amylopectin.[7]

Transferases

-

Cyclothis compound Glycosyltransferase (CGTase) (EC 2.4.1.19): This unique enzyme catalyzes an intramolecular transglycosylation reaction, cleaving a portion of the starch chain and joining the ends to form cyclic oligosaccharides known as cyclodextrins.[2][8]

Enzymatic Production Processes

The enzymatic synthesis of this compound from starch typically involves three main stages: gelatinization, liquefaction, and saccharification.

Starch Gelatinization and Liquefaction

The initial step involves the gelatinization of starch by heating a starch slurry in water, which disrupts the granular structure and makes the starch molecules accessible to enzymes.[9] The gelatinization temperature varies depending on the starch source.[10] Following gelatinization, thermostable α-amylase is added to liquefy the starch by breaking it down into smaller dextrins, which significantly reduces the viscosity of the slurry.[11]

dot

Caption: Overall workflow for the enzymatic synthesis of this compound from starch.

Maltothis compound Production

For maltothis compound production, the liquefied starch is further hydrolyzed using α-amylase under controlled conditions to achieve the desired dextrose equivalent (DE) value, which is typically between 3 and 20.[12] The reaction is terminated by inactivating the enzyme, often by adjusting the pH or temperature.[12][13]

Cyclothis compound Production

The production of cyclodextrins involves the action of CGTase on liquefied starch.[8] The CGTase catalyzes the formation of α-, β-, and γ-cyclodextrins, which consist of six, seven, and eight glucose units, respectively.[2] The ratio of the different cyclodextrins produced depends on the specific CGTase used and the reaction conditions.[14]

dot

Caption: Action of different enzymes on the starch molecule to produce various dextrins.

Quantitative Data

The efficiency and outcome of the enzymatic synthesis of this compound are highly dependent on various process parameters. The following tables summarize key quantitative data for the production of maltothis compound and cyclothis compound.

Table 1: Optimal Conditions for Key Enzymes in this compound Synthesis

| Enzyme | Source Organism | Optimal pH | Optimal Temperature (°C) |

| α-Amylase | Bacillus licheniformis | 5.5 - 7.0 | 80 - 90 |

| Aspergillus oryzae | 4.8 - 5.4 | 55 | |

| β-Amylase | Barley | 5.0 - 6.0 | 55 - 65 |

| Pullulanase | Bacillus acidopullulyticus | 4.5 - 5.0 | 60 |

| CGTase | Bacillus macerans | 5.0 - 6.0 | 50 - 60 |

| Bacillus circulans | 5.0 - 8.0 | 50 - 65 |

Table 2: Typical Process Parameters for Maltothis compound Production

| Parameter | Value | Reference |

| Starch Slurry Concentration | 28-32% (w/w) | [15] |

| Gelatinization Temperature | 105-110 °C | [10] |

| Liquefaction pH | 5.8 - 6.2 | [12] |

| Liquefaction Temperature | 95 - 110 °C | [12] |

| α-Amylase Dosage | 0.2 - 0.3 ml/kg starch | [16] |

| Saccharification pH | 6.0 | [16] |

| Saccharification Temperature | 60 - 70 °C | [16] |

| Final Dextrose Equivalent (DE) | 3 - 20 | [12] |

Table 3: Typical Process Parameters for Cyclothis compound Production

| Parameter | Value | Reference |

| Starch Concentration | 1-10% (w/v) | [8] |

| Liquefaction | α-Amylase treatment | |

| CGTase Reaction pH | 5.0 - 9.0 | [2][8] |

| CGTase Reaction Temperature | 40 - 60 °C | [8] |

| Reaction Time | 24 - 72 hours | [3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments in the enzymatic synthesis of this compound.

Protocol 1: Enzymatic Synthesis of Maltothis compound

-

Starch Slurry Preparation: Prepare a 30% (w/v) starch slurry by suspending 30 g of corn starch in 100 mL of deionized water. Adjust the pH to 6.0 using 0.1 M NaOH or HCl.

-

Gelatinization and Liquefaction: Heat the slurry to 95°C with constant stirring. Add 0.25 ml of a commercial thermostable α-amylase (e.g., Termamyl 2-X) per kg of starch.[16] Maintain the temperature at 95°C for 2 hours to complete liquefaction.

-

Saccharification: Cool the liquefied starch to 70°C and maintain the pH at 6.0. Continue the hydrolysis with the same α-amylase for a specified time (e.g., 300 minutes) to achieve the target DE.[16] Monitor the DE value periodically.

-

Enzyme Inactivation: Once the desired DE is reached, inactivate the enzyme by adjusting the pH to below 4.0 and heating to 95°C for 15 minutes.[13] Alternatively, sodium hypochlorite can be used for efficient inactivation.[12][13]

-

Downstream Processing: Filter the resulting maltothis compound solution to remove any insoluble material. The solution can then be concentrated by evaporation and dried, for example, by spray drying, to obtain a powder.[17]

Protocol 2: Enzymatic Synthesis of Cyclodextrins

-

Substrate Preparation: Prepare a 10% (w/v) solution of soluble starch in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.5).[14]

-

Enzymatic Reaction: Add a crude or purified CGTase preparation to the starch solution. For example, use the supernatant from a Bacillus licheniformis culture.[8] Incubate the mixture at 60°C for 20 minutes with gentle agitation.[14]

-

Reaction Termination: Stop the reaction by cooling the mixture in an ice bath.[14]

-

Cyclothis compound Quantification: The concentration of β-cyclothis compound can be determined colorimetrically using the phenolphthalein method.[14] The concentrations of α- and β-cyclodextrins can also be assayed using specific colorimetric methods.[14]

-

Purification: The different cyclodextrins can be separated and purified using techniques such as crystallization and chromatography.

Protocol 3: Starch Debranching with Pullulanase

-

Starch Gelatinization: Prepare a 20% (w/v) starch slurry in 0.1 M acetate buffer (pH 5.0). Gelatinize the starch by boiling for 10 minutes followed by autoclaving at 130°C for 1 hour.

-

Enzymatic Debranching: Cool the gelatinized starch to 40°C and add pullulanase at a concentration of 1.0 U/g of starch. Incubate the mixture for a desired period (e.g., 4-20 hours) to allow for debranching.

-

Enzyme Inactivation: Deactivate the pullulanase by heating the solution at 85°C for 20 minutes.

-

Product Recovery: The debranched starch can be recovered by drying the solution.

Protocol 4: Determination of Dextrose Equivalent (DE)

The DE of a this compound sample can be determined using the Lane-Eynon titration method.[1][18][19]

-

Reagents:

-

Fehling's solution A (Copper (II) sulfate solution)

-

Fehling's solution B (Alkaline sodium potassium tartrate solution)

-

Methylene blue indicator (1%)

-

Standard dextrose solution

-

-

Procedure: a. Prepare a this compound solution of a known concentration. b. Pipette a known volume of mixed Fehling's solution (equal volumes of A and B) into an Erlenmeyer flask. c. Titrate the hot Fehling's solution with the this compound solution until the blue color begins to fade. d. Add a few drops of methylene blue indicator and continue the titration until the blue color disappears, leaving a brick-red precipitate. e. Calculate the DE value based on the volume of this compound solution required to reduce the Fehling's solution, relative to the standard dextrose solution.

Characterization of Dextrins

The physicochemical properties of the synthesized dextrins can be characterized using various analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): Used to determine the molecular weight distribution and the composition of oligosaccharides in the this compound product.[20][21][22]

-

Gel Permeation Chromatography (GPC): Provides information on the molecular weight distribution of the dextrins.[20]

-

X-Ray Diffraction (XRD): Used to analyze the crystalline structure of the this compound.[23]

-

Scanning Electron Microscopy (SEM): Provides information on the morphology and particle size of the this compound powder.

Conclusion

The enzymatic synthesis of this compound from starch is a versatile and powerful technology that allows for the production of a wide range of tailored carbohydrate products. By carefully selecting the appropriate enzymes and controlling the reaction conditions, dextrins with specific properties can be synthesized for various applications in research, pharmaceuticals, and other industries. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for scientists and researchers working in this field. Further research into novel enzymes and process optimization will continue to expand the possibilities of enzymatic this compound synthesis.

References

- 1. Dextrose equivalent - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. The Making of High Maltose Syrup: A Sneak into the Production Process [glucorp.com]

- 5. Process optimization of the extraction condition of β-amylase from brewer's malt and its application in the maltose syrup production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The Starch-Debranching Enzymes Isoamylase and Pullulanase Are Both Involved in Amylopectin Biosynthesis in Rice Endosperm - PMC [pmc.ncbi.nlm.nih.gov]

- 8. real.mtak.hu [real.mtak.hu]

- 9. Research Progress on the Physicochemical Properties of Starch-Based Foods by Extrusion Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US20150037844A1 - Liquefaction and saccharification of granular starch at high concentration - Google Patents [patents.google.com]

- 11. The effect of starch concentration on the gelatinization and liquefaction of corn starch: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 12. researchgate.net [researchgate.net]

- 13. Importance of Inactivation Methodology in Enzymatic Processing of Raw Potato Starch: NaOCl as Efficient α-Amylase Inactivation Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aujst.com [aujst.com]

- 15. High maltose syrup process|FAQ [syrupmachine.com]

- 16. researchgate.net [researchgate.net]

- 17. Spray Drying of this compound | Buchi.com [buchi.com]

- 18. scribd.com [scribd.com]

- 19. cerealsgrains.org [cerealsgrains.org]

- 20. Technological Application of Maltodextrins According to the Degree of Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 21. shodexhplc.com [shodexhplc.com]

- 22. shodex.com [shodex.com]

- 23. Characterization of dextrins with different Dextrose Equivalents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of Resistant Dextrin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Resistant dextrin, a soluble dietary fiber, is gaining significant attention in the pharmaceutical and nutraceutical industries for its prebiotic properties and beneficial effects on metabolic health. This technical guide provides an in-depth analysis of the core physicochemical properties of resistant this compound, including its molecular weight, solubility, viscosity, thermal stability, and water-holding capacity. Detailed experimental protocols for the characterization of these properties are provided, alongside a summary of quantitative data in structured tables for comparative analysis. Furthermore, this guide elucidates the key signaling pathways modulated by resistant this compound, primarily through its fermentation by gut microbiota into short-chain fatty acids (SCFAs). Visual diagrams of these pathways and experimental workflows are presented to facilitate a comprehensive understanding of its mechanism of action and analytical evaluation.

Introduction

Resistant this compound is a complex mixture of glucose polymers that are resistant to digestion in the upper gastrointestinal tract.[1] It is produced by the heat and/or enzymatic treatment of starch, resulting in the formation of new α-1,2, α-1,3, β-1,2, and β-1,6 glycosidic linkages that are not readily hydrolyzed by human digestive enzymes.[1] This resistance to digestion allows it to reach the colon largely intact, where it is fermented by the resident gut microbiota.[2] The primary fermentation products, short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate, are responsible for many of resistant this compound's physiological benefits.[2]

Understanding the physicochemical properties of resistant this compound is crucial for its application in drug development and functional food formulation. These properties influence its behavior during processing, storage, and gastrointestinal transit, and ultimately impact its biological activity. This guide serves as a comprehensive resource for scientists and researchers involved in the study and application of resistant this compound.

Physicochemical Properties

The physicochemical properties of resistant this compound can vary depending on the starch source and the manufacturing process. However, several key characteristics are consistently observed.

Data Summary

The following tables summarize the quantitative data for the key physicochemical properties of resistant this compound, compiled from various sources.

Table 1: Molecular Weight of Resistant this compound

| Parameter | Value Range | Source(s) |

| Weight-Average Molecular Weight (Mw) | 3,500 - 3,890 g/mol | [3] |

Table 2: Solubility and Viscosity of Resistant this compound

| Parameter | Value | Source(s) |

| Solubility in Water at 20°C | ~70% - >90% | [4] |

| Viscosity (31% w/v solution at 70°C) | 50 - 400 mPa·s | [5] |

Table 3: Thermal Stability of Resistant this compound

| Parameter | Temperature | Source(s) |

| Onset of Thermal Decomposition | >200°C | [3] |

Table 4: Water-Holding Capacity of Dietary Fibers (for reference)

| Fiber Type | Water-Holding Capacity (g water/g dry sample) | Source(s) |

| Cellulose | ~3.0 - 4.5 | [6] |

| Pectin | ~25 - 60 | [6] |

| Locust Bean Gum | ~15 - 30 | [6] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of resistant this compound are outlined below.

Molecular Weight Determination by Size-Exclusion Chromatography (SEC)

This protocol describes the determination of the weight-average molecular weight (Mw) of resistant this compound using size-exclusion chromatography.

-

Principle: SEC separates molecules based on their hydrodynamic volume. Larger molecules elute first, while smaller molecules penetrate the pores of the stationary phase and elute later.[7]

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a refractive index (RI) detector.

-

SEC column suitable for polysaccharide analysis (e.g., PLaquagel-OH series).[8]

-

-

Reagents:

-

Procedure:

-

Prepare a calibration curve by injecting dextran standards of known molecular weights (e.g., ranging from ~1 kDa to 80 kDa) and plotting their elution volume against the logarithm of their molecular weight.[7]

-

Dissolve the resistant this compound sample in the mobile phase to a known concentration (e.g., 1-5 mg/mL).

-

Filter the sample solution through a 0.45 µm syringe filter.

-

Inject the sample onto the SEC column.

-

Monitor the elution profile using the RI detector.

-

Determine the molecular weight of the resistant this compound by comparing its elution volume to the calibration curve.[7]

-

Solubility Measurement

This protocol details the gravimetric method for determining the water solubility of resistant this compound.

-

Principle: The amount of dissolved solids in a saturated solution is determined by evaporating the solvent and weighing the residue.

-

Procedure:

-

Accurately weigh approximately 1.0 g of the resistant this compound sample into a beaker.

-

Add a known volume of deionized water (e.g., 100 mL) at a specific temperature (e.g., 25°C).

-

Stir the mixture for a defined period (e.g., 1 hour) to ensure maximum dissolution.

-

Centrifuge the suspension to pellet any insoluble material.

-

Carefully transfer a known volume of the clear supernatant to a pre-weighed evaporating dish.

-

Evaporate the water in an oven at a specified temperature (e.g., 105°C) until a constant weight is achieved.

-

Calculate the solubility as the mass of the dried residue per volume of supernatant.

-

Viscosity Measurement

This protocol describes the use of a rotational viscometer to measure the viscosity of a resistant this compound solution.

-

Principle: A rotational viscometer measures the torque required to rotate a spindle immersed in a fluid at a constant speed. The viscosity is proportional to this torque.[10]

-

Instrumentation: Brookfield-type rotational viscometer with appropriate spindles.[11][12]

-

Procedure:

-

Prepare a resistant this compound solution of a specific concentration (e.g., 30% w/v) in deionized water.

-

Equilibrate the solution to the desired temperature (e.g., 25°C) in a water bath.

-

Select an appropriate spindle and rotational speed based on the expected viscosity of the sample. The torque reading should ideally be between 10% and 100% of the instrument's capacity.[5]

-

Immerse the spindle into the solution to the marked level.

-

Start the viscometer and allow the reading to stabilize.

-

Record the viscosity reading in centipoise (cP) or milliPascal-seconds (mPa·s).

-

Thermal Stability Assessment by Thermogravimetric Analysis (TGA)

This protocol outlines the use of TGA to evaluate the thermal stability of resistant this compound.

-

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The temperature at which significant mass loss occurs indicates the onset of thermal decomposition.

-

Instrumentation: Thermogravimetric analyzer.

-

Procedure:

-

Accurately weigh a small amount of the resistant this compound sample (e.g., 5-10 mg) into a TGA pan.

-

Place the pan in the TGA furnace.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10°C/min) over a specified temperature range (e.g., 30°C to 600°C).

-

Record the mass of the sample as a function of temperature.

-

The onset of decomposition is identified as the temperature at which a significant downward slope is observed in the TGA curve.

-

Water-Holding Capacity (WHC) Determination

This protocol is adapted from the AACC Method 56-11.02 for measuring the water-holding capacity of fibers.

-

Principle: The WHC is the amount of water retained by a sample after being subjected to a centrifugal force.

-

Procedure:

-

Accurately weigh approximately 1 g of the resistant this compound sample into a centrifuge tube.

-

Add a known volume of deionized water (e.g., 20 mL) and vortex to disperse the sample.

-

Allow the sample to hydrate for a specified period (e.g., 18 hours) at room temperature.

-

Centrifuge the tube at a specified g-force (e.g., 2,000 x g) for a defined time (e.g., 15 minutes).

-

Carefully decant the supernatant.

-

Weigh the tube containing the hydrated sample.

-

Calculate the WHC as follows: WHC (g/g) = (Weight of hydrated sample - Weight of dry sample) / Weight of dry sample

-

Signaling Pathways Modulated by Resistant this compound

The primary mechanism by which resistant this compound exerts its biological effects is through its fermentation by the gut microbiota.

Fermentation to Short-Chain Fatty Acids (SCFAs)

Resistant this compound, upon reaching the colon, is fermented by anaerobic bacteria, leading to the production of SCFAs, primarily acetate, propionate, and butyrate.[2] This process also promotes the growth of beneficial bacteria such as Bifidobacteria and Lactobacilli.[2]

SCFA-Mediated GLP-1 Secretion

SCFAs, particularly propionate and butyrate, stimulate enteroendocrine L-cells in the colon to secrete glucagon-like peptide-1 (GLP-1).[13][14][15] This is primarily mediated through the activation of G-protein coupled receptors, FFAR2 (GPR43) and FFAR3 (GPR41), on the L-cell surface.[13][16] The binding of SCFAs to these receptors triggers a signaling cascade that results in the release of GLP-1.[13] GLP-1, in turn, has several beneficial metabolic effects, including stimulating insulin secretion, suppressing glucagon release, and promoting satiety.[16]

Activation of AMP-Activated Protein Kinase (AMPK)

SCFAs can also be absorbed into the portal circulation and reach the liver and peripheral tissues, where they can activate AMP-activated protein kinase (AMPK).[17][18] AMPK is a key cellular energy sensor that, when activated, switches on catabolic pathways to generate ATP and switches off anabolic pathways that consume ATP.[19][20] The activation of AMPK by SCFAs is thought to contribute to improved glucose and lipid metabolism.[18][21]

Conclusion

Resistant this compound possesses a unique set of physicochemical properties that make it a versatile ingredient for pharmaceutical and functional food applications. Its high solubility, low viscosity, and thermal stability allow for easy incorporation into various formulations. More importantly, its resistance to digestion and subsequent fermentation into SCFAs in the colon underpin its significant health benefits, including the modulation of key signaling pathways involved in metabolic regulation. The experimental protocols and data presented in this guide provide a solid foundation for the characterization and quality control of resistant this compound, while the elucidation of its biological mechanisms of action will aid in the rational design of novel therapeutic and nutraceutical products. Further research into the specific interactions between different types of resistant this compound and the gut microbiome will continue to expand our understanding and application of this promising functional fiber.

References

- 1. prebioticassociation.org [prebioticassociation.org]

- 2. satorianutrisentials.com [satorianutrisentials.com]

- 3. researchgate.net [researchgate.net]

- 4. bio-starch.com [bio-starch.com]

- 5. m.youtube.com [m.youtube.com]

- 6. tandfonline.com [tandfonline.com]

- 7. bitesizebio.com [bitesizebio.com]

- 8. repositorium.uminho.pt [repositorium.uminho.pt]

- 9. Determination of Molecular Dimensions of Carbohydrate Polymers (Polysaccharides) by Size Exclusion Chromatography (SEC) | Springer Nature Experiments [experiments.springernature.com]

- 10. brookfieldengineering.com [brookfieldengineering.com]

- 11. brookfieldengineering.com [brookfieldengineering.com]

- 12. youtube.com [youtube.com]

- 13. Short-Chain Fatty Acids Stimulate Glucagon-Like Peptide-1 Secretion via the G-Protein–Coupled Receptor FFAR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. [PDF] Short-Chain Fatty Acids Stimulate Glucagon-Like Peptide-1 Secretion via the G-Protein–Coupled Receptor FFAR2 | Semantic Scholar [semanticscholar.org]

- 15. diabetesjournals.org [diabetesjournals.org]

- 16. journals.physiology.org [journals.physiology.org]

- 17. Activation of the AMP activated protein kinase by short-chain fatty acids is the main mechanism underlying the beneficial effect of a high fiber diet on the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Short-chain fatty acids activate AMP-activated protein kinase and ameliorate ethanol-induced intestinal barrier dysfunction in Caco-2 cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Fatty acids stimulate AMP-activated protein kinase and enhance fatty acid oxidation in L6 myotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Dextrin Hydrolysis and Degradation Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dextrins, a class of low-molecular-weight carbohydrates, are produced through the hydrolysis of starch. Their diverse applications in the food, pharmaceutical, and biotechnology industries are a direct consequence of their varied structural and functional properties, which are in turn dictated by the method and extent of their degradation. This technical guide provides a comprehensive overview of the core principles governing dextrin hydrolysis and degradation. It delves into the primary pathways of enzymatic and acidic hydrolysis, presenting quantitative data on reaction kinetics, detailed experimental protocols for analysis, and visual representations of the underlying molecular mechanisms. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and application of dextrins.

Introduction

Dextrins are a heterogeneous group of D-glucose polymers linked by α-(1→4) or α-(1→6) glycosidic bonds, formed during the partial hydrolysis of starch.[1] The production method, which includes enzymatic action, acid treatment, or dry heat, determines the final properties of the this compound product, such as its molecular weight distribution, solubility, and viscosity.[2] These properties are critical for their application as excipients in pharmaceuticals, as functional food ingredients, and in various biotechnological processes.[3] A thorough understanding of the hydrolysis and degradation pathways of dextrins is therefore essential for controlling their functional characteristics and for the development of novel applications.

This guide will explore the two primary methods of this compound hydrolysis: enzymatic and acidic. For each pathway, we will examine the reaction kinetics, influencing factors, and the resulting product profiles. Detailed experimental protocols for the characterization of this compound hydrolysis are provided to enable reproducible and accurate analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to provide a clear and concise representation of the complex processes involved.

Enzymatic Hydrolysis of this compound

Enzymatic hydrolysis is the most specific and widely used method for this compound degradation. The primary enzymes involved are amylases, which catalyze the cleavage of glycosidic bonds.

Key Enzymes and Their Mechanisms

-

α-Amylase (EC 3.2.1.1): This endo-acting enzyme randomly cleaves internal α-1,4 glycosidic linkages in the this compound chain, leading to a rapid reduction in viscosity and the production of smaller oligosaccharides, maltose, and α-limit dextrins.[4][5] The catalytic mechanism involves a double displacement reaction, where a nucleophilic residue in the active site (typically an aspartate) attacks the anomeric carbon, forming a covalent glycosyl-enzyme intermediate. A second residue (typically a glutamate) acts as a general acid-base catalyst to facilitate the departure of the leaving group and the subsequent hydrolysis of the intermediate by a water molecule.[6][7]

-

β-Amylase (EC 3.2.1.2): This exo-acting enzyme sequentially cleaves α-1,4 glycosidic bonds from the non-reducing end of the this compound chain, producing maltose. It cannot bypass α-1,6 branch points, resulting in the formation of β-limit dextrins.[1]

-

Glucoamylase (Amyloglucosidase, EC 3.2.1.3): This exo-acting enzyme hydrolyzes both α-1,4 and α-1,6 glycosidic bonds from the non-reducing end of the this compound chain, releasing glucose as the primary product.[5]

-

Pullulanase (EC 3.2.1.41): This debranching enzyme specifically hydrolyzes α-1,6 glycosidic bonds, the branch points in amylopectin-derived dextrins. It is often used in conjunction with other amylases to achieve complete starch and this compound degradation.[5]

Quantitative Data on Enzymatic Hydrolysis

The rate of enzymatic hydrolysis of this compound is influenced by several factors, including enzyme concentration, substrate concentration, temperature, and pH. The efficiency of hydrolysis is often measured by the Dextrose Equivalent (DE), which is the percentage of reducing sugars present on a dry basis, calculated as dextrose.

Table 1: Kinetic Parameters for Starch Hydrolysis by α-Amylases [8]

| Enzyme | Substrate | Temperature (°C) | pH | Vm (g L-1 min-1) | Km (g L-1) |

| Termamyl | Starch | 80 | 7.0 | 2.08 ± 0.08 | 1.8 ± 0.2 |

| Liquozyme | Starch | 80 | 7.0 | 1.85 ± 0.07 | 1.5 ± 0.2 |

| Termamyl | Starch | 65 | 5.5 | 1.11 ± 0.04 | 2.1 ± 0.2 |

| Liquozyme | Starch | 65 | 5.5 | 0.98 ± 0.03 | 1.8 ± 0.1 |

Table 2: Effect of Hydrolysis Time on Dextrose Equivalent (DE) of Dextrins Produced by α-Amylase [9]

| Hydrolysis Time (min) | Dextrose Equivalent (DE) |

| 3 | 7 |

| 6 | 9 |

| 9 | 13 |

| 12 | 15 |

| 15 | 18 |

| 18 | 22 |

| 21 | 26 |

| 24 | 28 |

Acidic Hydrolysis of this compound

Acidic hydrolysis is a less specific method for this compound degradation that involves the use of strong acids at elevated temperatures. This process cleaves glycosidic bonds through a mechanism involving protonation of the glycosidic oxygen.

Mechanism of Acidic Hydrolysis

The acid-catalyzed hydrolysis of glycosidic bonds proceeds via a three-step mechanism:

-

Protonation: A proton from the acid protonates the glycosidic oxygen atom.

-

Formation of a Carbocation Intermediate: The protonated glycosidic bond cleaves, leading to the departure of one sugar unit and the formation of a resonance-stabilized carbocation (oxocarbenium ion) on the anomeric carbon of the remaining sugar.

-

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the carbocation, followed by deprotonation to yield the final hydrolyzed product with a newly formed hydroxyl group.

Quantitative Data on Acidic Hydrolysis

The rate of acidic hydrolysis is primarily dependent on the acid concentration, temperature, and the type of glycosidic linkage.

Table 3: First-Order Rate Constants for Acid Hydrolysis of Wheat Starch at Different pH and Temperatures [10]

| Temperature (°C) | pH | Rate Constant (k) (min-1) |

| 85 | 2 | 1.538 x 10-3 |

| 85 | 3 | 1.936 x 10-3 |

| 85 | 4 | 1.761 x 10-3 |

| 85 | 5 | 1.660 x 10-3 |

| 75 | 3 | 1.259 x 10-3 |

| 95 | 3 | 2.455 x 10-3 |

Experimental Protocols

Determination of α-Amylase Activity

This protocol is based on the Bernfeld method, which measures the release of reducing sugars from starch.

Materials:

-

1% (w/v) Soluble potato starch solution in 20 mM sodium phosphate buffer (pH 6.9) with 6.7 mM NaCl.

-

Dinitrosalicylic acid (DNS) reagent.

-

Maltose standard solutions.

-

α-Amylase solution of unknown activity.

-

Spectrophotometer.

Procedure:

-

Prepare a series of maltose standards of known concentrations.

-

To 1.0 mL of the starch solution, add 1.0 mL of the enzyme solution.

-

Incubate the mixture at 20°C for exactly 3 minutes.

-

Stop the reaction by adding 2.0 mL of DNS reagent.

-

Boil the mixture for 5 minutes and then cool to room temperature.

-

Add 20 mL of distilled water and mix.

-

Measure the absorbance at 540 nm.

-

Create a standard curve using the maltose standards.

-

Determine the amount of maltose released by the enzyme from the standard curve.

Unit Definition: One unit of α-amylase activity is defined as the amount of enzyme that liberates 1.0 mg of maltose from starch in 3 minutes at pH 6.9 at 20°C.

Quantitative Analysis of Reducing Sugars (Dextrose Equivalent) by Lane-Eynon Method

This method determines the total reducing sugar content in a this compound sample.

Materials:

-

Fehling's solution (A and B).

-

Standard invert sugar solution.

-

Methylene blue indicator.

-

This compound sample.

Procedure:

-

Standardization of Fehling's Solution: Titrate a known volume of Fehling's solution with the standard invert sugar solution to a color change endpoint using methylene blue indicator.

-

Sample Preparation: Prepare a this compound solution of a known concentration.

-

Titration: Titrate a known volume of the this compound solution against the standardized Fehling's solution to the endpoint.

-

Calculation: Calculate the Dextrose Equivalent (DE) using the following formula: DE = (Reducing sugars as dextrose / Total solids) x 100

HPLC Analysis of this compound Hydrolysates

This protocol provides a general framework for the analysis of oligosaccharide profiles from this compound hydrolysis.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) system.

-

Refractive Index (RI) or Pulsed Amperometric Detector (PAD).

-

Amino-based or ion-exchange column (e.g., Aminex HPX-42A).

Mobile Phase:

-

Degassed, deionized water or an acetonitrile/water gradient.

Procedure:

-

Prepare a series of oligosaccharide standards (e.g., glucose, maltose, maltotriose, etc.).

-

Prepare the this compound hydrolysate sample by filtering it through a 0.45 µm filter.

-

Inject the standards and the sample into the HPLC system.

-

Run the analysis using an appropriate gradient and flow rate.

-

Identify and quantify the individual oligosaccharides in the sample by comparing their retention times and peak areas to those of the standards.

Visualizing Degradation Pathways and Workflows

Enzymatic Hydrolysis Pathway of this compound by α-Amylase

Caption: Enzymatic degradation of this compound by α-amylase.

Acidic Hydrolysis Pathway of a Glycosidic Bond in this compound

Caption: Mechanism of acid-catalyzed glycosidic bond cleavage.

Experimental Workflow for this compound Hydrolysis Analysis

Caption: General workflow for this compound hydrolysis analysis.

Conclusion

The hydrolysis and degradation of this compound are fundamental processes that dictate their utility in a wide array of scientific and industrial applications. This technical guide has provided a detailed examination of the enzymatic and acidic pathways of this compound degradation, supported by quantitative data, comprehensive experimental protocols, and clear visual representations of the underlying mechanisms. By leveraging this information, researchers, scientists, and drug development professionals can better understand, control, and innovate in the application of dextrins. The provided methodologies and data serve as a robust foundation for further research and development in this important field of carbohydrate chemistry and technology.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. bplittleford.com [bplittleford.com]

- 3. This compound | PPTX [slideshare.net]

- 4. α-Amylase - Wikipedia [en.wikipedia.org]

- 5. ramauniversity.ac.in [ramauniversity.ac.in]

- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Characterization of Destrins with Different Dextrose Equivalents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nopr.niscpr.res.in [nopr.niscpr.res.in]

Structural Differences Between Maltodextrin and Cyclodextrin: A Technical Guide for Drug Development Professionals

Introduction

Maltodextrin and cyclothis compound are both oligosaccharides derived from starch, composed of D-glucose units. Despite this shared origin, their distinct molecular architectures—linear versus cyclic—give rise to vastly different physicochemical properties and functional roles, particularly within the pharmaceutical sciences. Maltothis compound, a linear polymer, is primarily utilized as a bulking agent and excipient, whereas cyclothis compound, a cyclic molecule, serves as a functional excipient capable of forming inclusion complexes to enhance the solubility, stability, and bioavailability of active pharmaceutical ingredients (APIs). This technical guide provides an in-depth exploration of the core structural differences between these two molecules, detailing their synthesis, physicochemical properties, and the analytical methods used for their characterization, with a focus on their implications for drug development.

Core Structural Elucidation

The fundamental difference between maltothis compound and cyclothis compound lies in their primary structure and three-dimensional conformation.

Maltothis compound: A Linear Polysaccharide

Maltothis compound consists of D-glucose units connected in linear chains of variable length.[1] The glucose units are primarily joined by α-(1,4) glycosidic bonds, the same linkage found in amylose.[1][2] However, depending on the starch source and hydrolysis process, some degree of branching via α-(1,6) glycosidic bonds may be present.[3]

The length of these chains is a critical parameter, typically ranging from three to 17 glucose units.[1] This variability is quantified by the Dextrose Equivalent (DE) , which represents the extent of starch hydrolysis. The DE is a measure of the total amount of reducing sugars, expressed as a percentage of D-glucose on a dry weight basis. By definition, maltothis compound has a DE of less than 20.[4][5] A lower DE value corresponds to longer polymer chains, while a higher DE indicates shorter chains.[1] This structural parameter directly influences properties such as sweetness, solubility, and viscosity.[1][3]

Cyclothis compound: A Cyclic Oligosaccharide

In stark contrast to maltothis compound, cyclodextrins are a family of cyclic oligosaccharides formed by a ring of glucose subunits joined by α-1,4 glycosidic bonds.[6][7] This enzymatic conversion of starch results in a unique, truncated cone or toroidal three-dimensional structure.[8][9][10]

The key features of the cyclothis compound structure are:

-

A Hydrophobic Inner Cavity: The interior of the toroid is lined with the C-H bonds and glycosidic oxygen atoms of the glucose units, creating a non-polar, lipophilic environment.[9][11]

-

A Hydrophilic Exterior: The outer surface is populated by primary and secondary hydroxyl groups, rendering it hydrophilic and water-soluble.[8][9][11]

This amphipathic nature allows cyclodextrins to encapsulate appropriately sized hydrophobic "guest" molecules within their central cavity, forming non-covalent inclusion complexes .[8][9][12] This is the primary mechanism behind their utility in drug formulation.

The most common native cyclodextrins are:

-

α (alpha)-cyclothis compound: Composed of 6 glucose subunits.[6]

-

β (beta)-cyclothis compound: Composed of 7 glucose subunits.[6]

-

γ (gamma)-cyclothis compound: Composed of 8 glucose subunits.[6]

The number of glucose units dictates the diameter of the hydrophobic cavity, determining which guest molecules can be effectively encapsulated.[9]

Comparative Physicochemical Properties

The structural disparities between maltothis compound and cyclothis compound directly translate to significant differences in their quantitative physicochemical properties.

| Property | Maltothis compound | Cyclothis compound (β-Cyclothis compound as example) | Reference(s) |

| Chemical Formula | C₆ₙH(₁₀ₙ₊₂)O(₅ₙ₊₁) | C₄₂H₇₀O₃₅ | [1][8] |

| Structure | Linear or branched chain of glucose units | Cyclic, toroidal ring of 7 glucose units | [1][8] |

| Primary Linkage | Primarily α-1,4 glycosidic bonds | α-1,4 glycosidic bonds | [1][6] |

| Molecular Weight | Variable (typically 900–9000 g/mol ) | 1134.987 g/mol | [3][8] |

| Appearance | White, hygroscopic powder | White, crystalline solid | [1][8] |

| Solubility in Water | Freely soluble or readily dispersible | Limited (1.85 g/100 mL at 25°C) | [1][13] |

| Glycemic Index (GI) | High (85–105) | Low | [14][15][16] |

| Primary Function | Bulking agent, filler, binder, coating agent | Solubilizer, stabilizer (via inclusion complexation) | [3][12][17][18] |

Synthesis and Production Workflows

The manufacturing processes for maltothis compound and cyclothis compound are distinct, employing different catalytic methods to achieve their respective linear and cyclic structures.

Maltothis compound Production

Maltothis compound is produced via the partial hydrolysis of starch, a process designed to break down the long polysaccharide chains into shorter, variable-length polymers.[2][19][20]

Caption: Workflow for the production of maltothis compound via partial hydrolysis of starch.

Cyclothis compound Production

Cyclothis compound synthesis is a more specific enzymatic process where starch is converted into cyclic molecules using the enzyme cyclothis compound glycosyltransferase (CGTase).[6][21]

Caption: Workflow for the enzymatic synthesis of cyclodextrins from starch using CGTase.

Experimental Protocols for Characterization

Characterizing these oligosaccharides requires distinct analytical techniques to resolve their structural and compositional differences.

Protocol: Analysis of Maltothis compound by HPLC

High-Performance Liquid Chromatography (HPLC) is commonly used to analyze the chain-length distribution of maltodextrins.[22][23][24]

Objective: To separate and quantify the distribution of oligosaccharide chains in a maltothis compound sample.

Methodology:

-

Sample Preparation:

-

Accurately weigh 100 mg of the maltothis compound sample.

-

Dissolve the sample in 10 mL of the mobile phase (e.g., acetonitrile/water mixture) to create a 10 mg/mL stock solution.

-

Filter the solution through a 0.45 µm syringe filter prior to injection.

-

-

Instrumentation (Representative):

-

Chromatography System: Agilent 1200 series or equivalent.

-

Column: Shodex HILICpak VG-25 4D (4.6 mm I.D. x 150 mm) or a similar polymer-based amino column.[24]

-

Mobile Phase: Isocratic elution with Acetonitrile/Water (65:35 v/v).[24]

-

Flow Rate: 0.6 mL/min.[24]

-

Column Temperature: 60 °C.[24]

-

Detector: Refractive Index (RI) detector.

-

Injection Volume: 10-20 µL.

-

-

Data Analysis:

-

The resulting chromatogram will show a series of peaks, with earlier eluting peaks corresponding to larger, higher molecular weight polymers and later peaks corresponding to shorter chains (e.g., maltose, glucose).

-

Peak areas can be integrated to determine the relative abundance of each polymer size, providing a detailed profile of the sample's composition beyond the simple DE value.

-

References

- 1. Maltothis compound - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Maltothis compound? [synapse.patsnap.com]

- 3. drugshouce.cn-bj.ufileos.com [drugshouce.cn-bj.ufileos.com]

- 4. supplysidesj.com [supplysidesj.com]

- 5. Maltothis compound | 9050-36-6 [chemicalbook.com]

- 6. Cyclothis compound - Wikipedia [en.wikipedia.org]

- 7. alfachemic.com [alfachemic.com]

- 8. β-Cyclothis compound - Wikipedia [en.wikipedia.org]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. mdpi.com [mdpi.com]

- 12. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Physicochemical properties of β-cyclothis compound solutions and precipitates prepared from injectable vehicles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ezmode.com [ezmode.com]

- 15. satorianutrisentials.com [satorianutrisentials.com]

- 16. glycemic-index.net [glycemic-index.net]

- 17. ijpbs.com [ijpbs.com]

- 18. Redirecting [linkinghub.elsevier.com]

- 19. yasmintrading.com [yasmintrading.com]

- 20. easybuyingredients.com [easybuyingredients.com]

- 21. alfachemic.com [alfachemic.com]

- 22. Separation and Analysis of Maltodextrins by High Performance Liquid Chromatography-Electrospray Ionization Ion-trap Mass Spectrometry Based on Pre-column Derivatization with Aniline [spkx.net.cn]

- 23. shodexhplc.com [shodexhplc.com]

- 24. shodex.com [shodex.com]

The Evolution of Dextrin Production: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dextrins, a class of low-molecular-weight carbohydrates, are produced through the hydrolysis of starch. Their diverse physicochemical properties, including varying solubility, viscosity, and molecular weight, have led to their widespread application in industries ranging from food and adhesives to pharmaceuticals and biotechnology. The methods for producing dextrin have evolved significantly since its discovery, driven by the pursuit of greater efficiency, product consistency, and tailored functionalities. This technical guide provides a comprehensive overview of the historical development of this compound production methods, detailing the core processes, experimental protocols, and the resulting product characteristics.

Historical Perspective: The Dawn of Dextrinization

The journey of this compound production began in the early 19th century with the pioneering work of French chemist Edme-Jean Baptiste Bouillon-Lagrange. In 1811, he discovered that roasting starch under acidic conditions could transform it into a gummy, water-soluble substance, which he named this compound.[1][2] This early process, a form of pyrolysis, laid the foundation for the industrial manufacturing of what would later be known as pyrodextrins.

Another notable early method involved the direct roasting of starch, a process that led to the accidental discovery of "British gum" in 1821 following a fire in a starch factory.[3] These early thermal and acid-catalyzed methods were rudimentary but effective, paving the way for more controlled and sophisticated production techniques in the centuries to follow. A patent for this compound production was granted in 1867, further solidifying its commercial importance.[4]

Core Production Methodologies: A Technical Breakdown

The production of this compound primarily revolves around three core methodologies: pyrolysis (dry heating), acid hydrolysis, and enzymatic hydrolysis. The choice of method and the specific processing parameters are critical in determining the final properties of the this compound.

Pyrodextrinization: The Thermal Route

Pyrodextrinization involves the heating of starch in a dry or semi-dry state, often in the presence of an acid catalyst. This process leads to a complex series of reactions including hydrolysis, transglycosidation, and repolymerization, resulting in a mixture of branched and linear dextrins.[1] The key variables influencing the characteristics of the final product are temperature, heating time, and the type and concentration of the acid catalyst.

The products of pyrodextrinization are broadly classified into three categories:

-

White Dextrins: Produced at lower temperatures (100-120°C) with a higher concentration of acid. They are typically white or off-white powders with moderate solubility.

-

Yellow (or Canary) Dextrins: Manufactured at higher temperatures (150-200°C) with a lower acid concentration. They exhibit a characteristic yellow to brown color and have high water solubility.

-

British Gums: Produced by heating starch at high temperatures (180-220°C) with little to no acid. They are darker in color and form highly viscous, adhesive solutions.

Experimental Protocol: Representative 19th Century Pyrodextrinization (Generalized)

This protocol is a generalized representation based on historical descriptions of early this compound production.

-

Starch Preparation: Begin with 1 kg of dry potato or corn starch.

-

Acidification (Optional): For the preparation of white or yellow dextrins, moisten the starch with a dilute solution of hydrochloric acid or nitric acid. The exact concentration would have varied, but descriptions suggest a small amount was used.

-

Roasting: Spread the acidified or non-acidified starch in a thin layer on an iron plate or in a shallow pan. Heat the starch over a gentle, consistent heat source (e.g., a stove or oven).

-

Agitation: Stir the starch continuously to ensure even heating and prevent charring.

-

Visual and Olfactory Monitoring: The progress of the reaction was monitored by observing the change in color (from white to yellowish or brown) and the development of a characteristic "bready" or roasted aroma.

-

Termination of Reaction: Once the desired color and consistency are achieved, remove the this compound from the heat source.

-

Cooling and Grinding: Allow the this compound to cool completely. The resulting product, which may be lumpy, is then ground into a fine powder.

Acid Hydrolysis: The Chemical Cleavage

Acid hydrolysis involves the use of a dilute acid solution to break down the glycosidic bonds in starch, typically in an aqueous suspension. This method allows for a more controlled degradation of the starch molecule compared to the early pyrodextrinization processes.

Experimental Protocol: Modern Acid Hydrolysis for this compound Production

-

Slurry Preparation: Prepare a starch slurry by suspending a known concentration of starch (e.g., 30-40% w/v) in water.

-

Acidification: Add a specific concentration of a strong acid, such as hydrochloric acid (e.g., 0.1 N), to the slurry while stirring continuously.

-

Hydrolysis: Heat the acidified slurry to a controlled temperature (e.g., 80-100°C) and maintain it for a predetermined period (e.g., 1-3 hours) to achieve the desired degree of hydrolysis.

-

Neutralization: Cool the reaction mixture and neutralize the acid by adding a base, such as sodium carbonate, until the pH reaches a neutral range (pH 6.5-7.0).

-

Purification: The resulting this compound solution can be purified through filtration to remove any insoluble impurities.

-

Drying: The purified this compound solution is then dried, typically using spray drying, to obtain a powdered product.

Enzymatic Hydrolysis: The Biocatalytic Approach

The use of enzymes, particularly amylases, for starch hydrolysis represents a more specific and milder approach to this compound production. Enzymes can target specific glycosidic bonds, allowing for the production of dextrins with well-defined structures and molecular weight distributions. This method is widely used in the food industry to produce maltodextrins and other specialty dextrins.

Experimental Protocol: Enzymatic Production of Maltothis compound

-

Starch Gelatinization: Prepare a starch slurry (e.g., 20-30% w/v) and heat it to a temperature above its gelatinization point (typically 65-80°C) with continuous stirring to form a viscous paste.

-

Liquefaction: Cool the gelatinized starch to the optimal temperature for the selected thermostable α-amylase (e.g., 90-95°C). Add the enzyme and hold the mixture at this temperature for a specified time (e.g., 1-2 hours) to partially hydrolyze the starch into smaller dextrins.

-

Saccharification (Optional): For the production of dextrins with a higher dextrose equivalent (DE), the liquefied starch can be further treated with other enzymes like glucoamylase or pullulanase at their respective optimal temperatures and pH.

-

Enzyme Inactivation: Heat the reaction mixture to a high temperature (e.g., >100°C) to inactivate the enzymes and stop the hydrolysis process.

-

Purification and Drying: The resulting this compound solution is then purified and dried, similar to the acid hydrolysis method.

Quantitative Data on this compound Properties

The production method and its parameters significantly impact the physicochemical properties of the resulting this compound. The following tables summarize key quantitative data from various studies.

| Production Method | Starch Source | Temperature (°C) | Time (min) | Acid (Type, Conc.) | Dextrose Equivalent (DE) | Solubility (%) | Reference |

| Pyrolysis | Corn | 130 | 180 | HCl, 0.1% | - | 97 | [5] |

| Pyrolysis | Makal | 90 | 180 | HCl, 2.2 M | - | - | [6] |

| Pyrolysis | Makal | 110 | 60 | HCl, 2.2 M | - | - | [6] |

| Pyrolysis | Cassava | 60 | 30 | HCl, 0.3 M | - | 36.1 (White this compound) | [3] |

| Pyrolysis | Cassava | 90 | 180 | HCl, 0.3 M | - | - (Yellow this compound) | [3] |

| Pyrolysis | Cassava | 120 | 180 | HCl, 0.23 M | - | - (British Gum) | [3] |

| Enzymatic | Corn | - | - | α-amylase | 9 | - | [7] |

| Enzymatic | Corn | - | - | α-amylase | 15 | - | [7] |

| Enzymatic | Corn | - | - | α-amylase | 22 | - | [7] |

| Enzymatic | Corn | - | - | α-amylase | 26 | - | [7] |

| This compound Type | Dextrose Equivalent (DE) | Number Average Molecular Weight (Mn) (Da) | Weight Average Molecular Weight (Mw) (Da) | Average Degree of Polymerization (DPn) | Viscosity (cP) at 10% solution |

| Enzymatic (DE 9) | 9 | 13,932 | 28,476 | 86 | 88 |

| Enzymatic (DE 15) | 15 | 9,720 | 21,438 | 60 | 54 |

| Enzymatic (DE 22) | 22 | 3,564 | 8,910 | 22 | 21 |

| Enzymatic (DE 26) | 26 | 1,134 | 2,754 | 7 | 7 |

Note: Data compiled from multiple sources. "-" indicates data not available in the cited source.

Visualizing the Processes and Pathways

The following diagrams, generated using Graphviz, illustrate the key workflows and chemical transformations in this compound production.

Figure 1: Comparative workflows of the three primary this compound production methods.

Figure 2: Key chemical reactions occurring during the pyrodextrinization process.

Conclusion

The production of this compound has evolved from a serendipitous discovery to a highly controlled industrial process. The historical methods of pyrolysis, while still relevant for certain applications, have been largely supplemented and, in some cases, replaced by more precise acid and enzymatic hydrolysis techniques. This progression has enabled the manufacturing of a wide array of dextrins with tailored properties to meet the specific demands of various industries. For researchers and professionals in drug development, a thorough understanding of these production methods and the resulting product characteristics is crucial for the rational design and application of this compound-based materials in advanced therapeutic and diagnostic systems. The continued exploration of novel starch sources and modification techniques promises to further expand the versatility and application of these remarkable biopolymers.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound – from seed to Eureba [baynsolutions.com]

- 3. Production of Dextrins from Cassava Starch from Leonardo Journal of Sciences [ljs.academicdirect.org]

- 4. This compound - CAMEO [cameo.mfa.org]

- 5. upload.wikimedia.org [upload.wikimedia.org]

- 6. Browse subject: Chemistry -- Early works to 1800 | The Online Books Page [onlinebooks.library.upenn.edu]

- 7. etsy.com [etsy.com]

An In-depth Technical Guide to Dextrin Solubility in Aqueous and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dextrin, a low-molecular-weight carbohydrate derived from the hydrolysis of starch, is a versatile excipient in the pharmaceutical and food industries. Its biocompatibility, biodegradability, and functional properties, such as binding, thickening, and stabilizing, are intrinsically linked to its solubility characteristics.[1] This technical guide provides a comprehensive overview of this compound's solubility in both aqueous and various organic solvents, offering valuable data and methodologies for researchers and professionals in drug development and formulation science.

Dextrins are complex mixtures of D-glucose polymers linked by α-(1→4) or α-(1→6) glycosidic bonds.[2] The method of production, typically involving heat, acid, or enzymatic hydrolysis of starch from sources like corn, potato, or wheat, results in a range of this compound types with varying molecular weights and degrees of branching.[3] These structural differences significantly influence their solubility profiles. The most common types are white dextrins, yellow dextrins, and British gums.[2]

Understanding the solubility of this compound is critical for its effective application. In drug delivery, for instance, the solubility of this compound in a particular solvent system can dictate the release profile of an active pharmaceutical ingredient (API), the stability of a formulation, and the manufacturing process. This guide will delve into the quantitative aspects of this compound solubility, the factors influencing it, and the experimental protocols for its determination.

This compound Solubility in Aqueous Solutions

The solubility of this compound in water is a key parameter for many of its applications. Generally, dextrins are considered partially to fully water-soluble, with solubility being highly dependent on the type of this compound and the temperature of the water.[2]

Influence of this compound Type

Yellow dextrins, produced at higher temperatures, are generally more soluble in water than white dextrins.[3][4] White dextrins can have a wide range of solubility in cold water, from 25% to 80%, and often form a soft gel upon cooling.[5] In contrast, many yellow dextrins exhibit high to complete solubility in cold water, forming viscous and sticky solutions.[3][6]

Effect of Temperature

The solubility of most dextrins in water increases with temperature. While some dextrins are only slowly or partially soluble in cold water, they become freely soluble in boiling water, forming a mucilaginous solution.[1][3]

Table 1: Qualitative Solubility of this compound in Water at Different Temperatures

| This compound Type | Cold Water | Boiling Water |

| White this compound | Slowly and partially soluble (25-80%)[5] | Very soluble, forms a mucilaginous solution[3] |

| Yellow this compound | High to complete solubility[3][6] | Freely soluble[1] |

Note: Quantitative data for specific this compound types across a range of temperatures is not consistently available in the literature. The provided information is based on qualitative descriptions.

This compound Solubility in Organic Solvents

The solubility of this compound in organic solvents is generally limited, which is a crucial consideration in the formulation of non-aqueous and co-solvent systems.

Table 2: Solubility of this compound in Various Organic Solvents

| Solvent | Solubility |

| Ethanol (95%) | Practically insoluble[1][3] |

| Methanol | Information not readily available in a quantitative format, but generally considered insoluble based on its polar protic nature. |

| Ether | Practically insoluble[1][3] |

| Acetone | Information not readily available in a quantitative format, but generally considered insoluble. |

| Glycerol | Dextran, a related polysaccharide, is soluble in glycerol, suggesting potential solubility for this compound, though specific data is lacking. |

| Propylene Glycol | Information on the direct solubility of this compound is limited. Studies on cyclodextrins in water-propylene glycol mixtures exist, but these focus on the effect on drug solubility rather than the solubility of the cyclothis compound itself. |

| Dimethyl Sulfoxide (DMSO) | Dextran is soluble in DMSO, indicating that this compound may also be soluble.[7] However, quantitative data for this compound is not readily available. |

| Dimethylformamide (DMF) | Dextran is soluble in DMF, suggesting potential solubility for this compound.[1] Quantitative data for this compound is not readily available. |

Note: The solubility of this compound in many organic solvents is not well-documented in quantitative terms. The information provided is largely qualitative. Further experimental determination is recommended for specific applications.

Factors Influencing this compound Solubility

Several key factors influence the solubility of this compound in a given solvent system. Understanding these factors is essential for selecting the appropriate this compound grade and for optimizing formulation processes.

Caption: Key factors influencing the solubility of this compound.

Molecular Weight and Dextrose Equivalent (DE)

The degree of starch hydrolysis is a primary determinant of this compound solubility. This is often quantified by the Dextrose Equivalent (DE), which is a measure of the total amount of reducing sugars present, calculated as dextrose on a dry basis.[8] A higher DE value indicates a greater extent of hydrolysis and, consequently, a lower average molecular weight.[9] Generally, as the DE value increases, the solubility of the this compound in water also increases.[10]

Temperature

As discussed in Section 2.2, temperature has a significant positive effect on the aqueous solubility of dextrins. Heating provides the necessary energy to disrupt intermolecular hydrogen bonds within the this compound structure, allowing for greater interaction with water molecules.[4]

pH of the Medium

The pH of the aqueous medium can influence this compound solubility, although the effect is generally less pronounced than that of temperature. For some dextrins, solubility can be affected by pH due to the presence of residual acidic or alkaline catalysts from the manufacturing process.[11] In aqueous solutions, this compound molecules may aggregate as the pH changes.[3] One study on the fractionation of this compound using polyethylene glycol (PEG) found that a weakly alkaline environment (around pH 8) was optimal, suggesting that pH can influence the hydration and interaction of this compound molecules.[12]

Botanical Source of Starch

The original botanical source of the starch (e.g., corn, potato, wheat, tapioca) can influence the fine structure of the resulting this compound, including the ratio of amylose to amylopectin and the chain length distribution. These structural variations can lead to differences in solubility characteristics even among dextrins with similar DE values.[3]

Experimental Protocols for Determining this compound Solubility

Accurate determination of this compound solubility is crucial for quality control and formulation development. The following section outlines several common experimental protocols.

Gravimetric Method for Solubility Determination

This is a direct and widely used method for determining the solubility of a substance in a given solvent.

Caption: Workflow for the gravimetric determination of this compound solubility.

Detailed Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume or weight of the solvent in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.[13]

-

Separation: Separate the undissolved this compound from the saturated solution using filtration (e.g., with a 0.45 µm filter) or centrifugation at high speed.

-

Sample Collection: Accurately transfer a known volume or weight of the clear supernatant to a pre-weighed container.

-

Solvent Evaporation: Evaporate the solvent from the supernatant. For aqueous solutions, this is typically done by drying in an oven at a temperature that does not degrade the this compound (e.g., 105°C) until a constant weight is achieved. For organic solvents, appropriate evaporation techniques (e.g., rotary evaporator, vacuum oven) should be used.

-

Weighing: Accurately weigh the container with the dried this compound residue.

-

Calculation: The solubility is calculated as the mass of the dissolved this compound per unit volume or mass of the solvent.

Spectrophotometric Method (Phenol-Sulfuric Acid Method)

This colorimetric method is suitable for determining the concentration of total carbohydrates in a solution, which can then be used to calculate solubility.[14][15]

Detailed Methodology:

-

Preparation of Standard Curve: Prepare a series of standard solutions of a known carbohydrate (e.g., glucose) at different concentrations.

-

Color Development of Standards: To a small aliquot (e.g., 1 mL) of each standard solution, add a phenol solution (e.g., 5% w/v) followed by concentrated sulfuric acid. The sulfuric acid causes hydrolysis of polysaccharides to monosaccharides, which then react with phenol to produce a colored product.[14]

-

Spectrophotometric Measurement of Standards: After cooling, measure the absorbance of each standard solution at the appropriate wavelength (typically 490 nm for hexoses).[14] Plot a standard curve of absorbance versus concentration.

-

Sample Preparation and Color Development: Prepare a saturated solution of this compound as described in the gravimetric method. Dilute an aliquot of the clear supernatant to a concentration that falls within the range of the standard curve. Perform the same color development procedure as for the standards.

-

Spectrophotometric Measurement of Sample: Measure the absorbance of the diluted sample solution.

-

Calculation: Determine the concentration of this compound in the diluted sample from the standard curve. Calculate the original concentration in the saturated solution by accounting for the dilution factor. This concentration represents the solubility.

Determination of Dextrose Equivalent (DE)

The DE value is an important parameter that correlates with this compound's solubility. The Lane-Eynon titration method is a common procedure for its determination.[16][17]

Detailed Methodology:

-

Preparation of Fehling's Solution: Prepare Fehling's A (copper sulfate solution) and Fehling's B (alkaline sodium potassium tartrate solution).

-

Standardization of Fehling's Solution: Titrate the mixed Fehling's solution with a standard invert sugar solution to determine its exact strength.

-

Sample Preparation: Prepare a this compound solution of a known concentration.

-

Titration: Titrate a known volume of the mixed Fehling's solution with the this compound solution. The endpoint is indicated by a color change, often with the use of a methylene blue indicator.[17]

-

Calculation: The DE is calculated based on the volume of the this compound solution required to reduce the Fehling's solution, compared to the volume of a standard dextrose solution required for the same reaction.[12]

Conclusion

The solubility of this compound is a multifaceted property governed by its chemical structure and the surrounding solvent environment. This guide has provided a detailed overview of this compound's solubility in aqueous and organic solvents, highlighting the significant influence of this compound type, molecular weight (DE value), temperature, and pH. While qualitative solubility information is readily available, comprehensive quantitative data, particularly in organic solvents, remains an area requiring further experimental investigation. The detailed experimental protocols provided herein offer a robust framework for researchers to accurately determine the solubility of various dextrins, enabling more informed decisions in formulation development and scientific research. As the demand for novel drug delivery systems and functional food ingredients continues to grow, a thorough understanding of this compound's solubility will be paramount in harnessing its full potential.

References

- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]